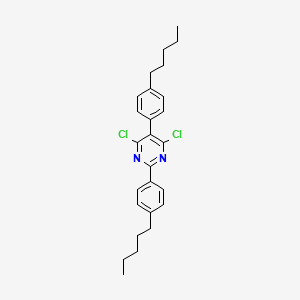
4,6-Dichloro-2,5-di(4-pentylphenyl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-Dichloro-2,5-di(4-pentylphenyl)pyrimidine is a chemical compound with the molecular formula C26H30Cl2N2. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-membered ring.
Preparation Methods
The synthesis of 4,6-Dichloro-2,5-di(4-pentylphenyl)pyrimidine typically involves the selective displacement of chloride atoms at specific positions on the pyrimidine ring. One common synthetic route includes the reaction of 4,6-dichloropyrimidine with 4-pentylphenyl derivatives under controlled conditions. The reaction conditions often involve the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the reaction .
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
4,6-Dichloro-2,5-di(4-pentylphenyl)pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at positions 4 and 6 can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include amines, thiols, and alkoxides.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions. Oxidizing agents like hydrogen peroxide (H2O2) and reducing agents like sodium borohydride (NaBH4) can be used.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura cross-coupling, to form biaryl derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino-substituted pyrimidines, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
4,6-Dichloro-2,5-di(4-pentylphenyl)pyrimidine has several scientific research applications:
Mechanism of Action
The mechanism of action of 4,6-Dichloro-2,5-di(4-pentylphenyl)pyrimidine involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory effects are attributed to the inhibition of key inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, and tumor necrosis factor-α . The compound’s structure allows it to bind to these targets and modulate their activity, thereby exerting its biological effects.
Comparison with Similar Compounds
4,6-Dichloro-2,5-di(4-pentylphenyl)pyrimidine can be compared with other pyrimidine derivatives, such as 4,6-dichloropyrimidine and 2,4,6-trichloropyrimidine. While these compounds share a similar core structure, the presence of different substituents at various positions on the pyrimidine ring imparts unique chemical and biological properties .
4,6-Dichloropyrimidine: This compound is a simpler derivative with only chlorine atoms at positions 4 and 6.
2,4,6-Trichloropyrimidine: This compound has an additional chlorine atom at position 2, making it more reactive in substitution reactions.
The uniqueness of this compound lies in its specific substitution pattern, which provides distinct electronic and steric properties, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C26H30Cl2N2 |
|---|---|
Molecular Weight |
441.4 g/mol |
IUPAC Name |
4,6-dichloro-2,5-bis(4-pentylphenyl)pyrimidine |
InChI |
InChI=1S/C26H30Cl2N2/c1-3-5-7-9-19-11-15-21(16-12-19)23-24(27)29-26(30-25(23)28)22-17-13-20(14-18-22)10-8-6-4-2/h11-18H,3-10H2,1-2H3 |
InChI Key |
NJPAPBSZJWMXCD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=CC=C(C=C1)C2=C(N=C(N=C2Cl)C3=CC=C(C=C3)CCCCC)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



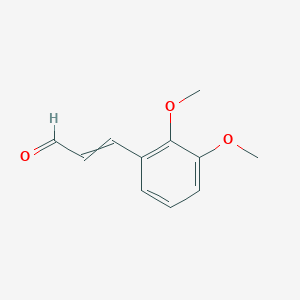
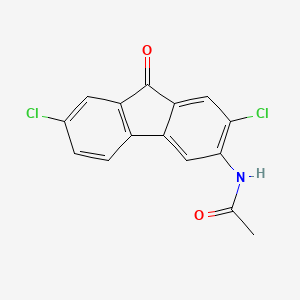


![Acetamide, N-[3-[(3-nitrophenyl)methoxy]phenyl]-](/img/structure/B13999358.png)
![3-[(4-chlorophenyl)methylidene]-6-(trifluoromethyl)-1H-indol-2-one](/img/structure/B13999360.png)
![3,3'-[Piperazine-1,4-diylbis(azanylylidenemethanylylidene)]bis(6-methoxyphenol)](/img/structure/B13999361.png)
![1-(2,4-dichlorophenyl)-N-[4-[(2,4-dichlorophenyl)methylideneamino]piperazin-1-yl]methanimine](/img/structure/B13999375.png)
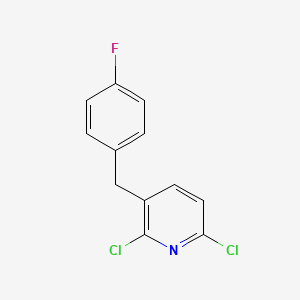
![6-n-Octylperhydrobenz[de]anthracene](/img/structure/B13999384.png)
![2-(2-chloroethyl)-3-ethyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine;hydrochloride](/img/structure/B13999386.png)
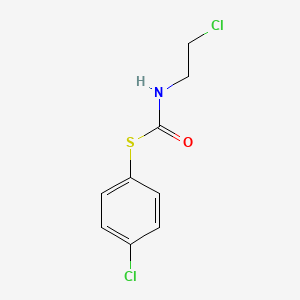
![4-[2-(2-Ethylsulfonylethylsulfanyl)ethyl]morpholine](/img/structure/B13999401.png)
